
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine is a chemical compound with the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol . This compound is primarily used in research settings and is not intended for human use . It features a cyclohexane ring substituted with a pyrimidin-2-ylthio group and an amine group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyrimidine-2-thiol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidin-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclohexane ring or the pyrimidin-2-ylthio group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, although it is not currently approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Pyrimidin-2-ylthio)cyclohexan-1-amine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and pyrimidin-2-ylthio groups. These interactions can modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyrimidin-2-ylthio)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
4-(Pyrimidin-2-ylthio)cyclohexan-1-one: Contains a ketone group instead of an amine group.
4-(Pyrimidin-2-ylthio)cyclohexane-1-carboxylic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness
4-(Pyrimidin-2-ylthio)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, a pyrimidin-2-ylthio group, and an amine group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H15N3S |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
4-pyrimidin-2-ylsulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C10H15N3S/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1,6-9H,2-5,11H2 |
Clé InChI |
SBWMOASOQHHJEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)SC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


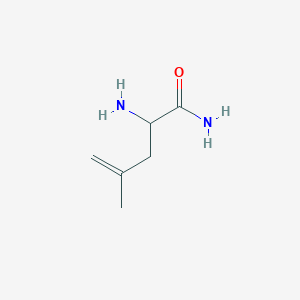

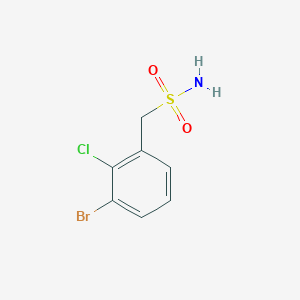
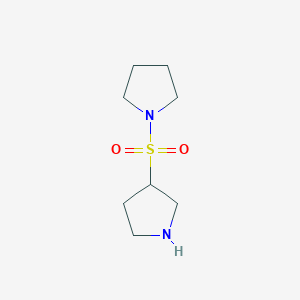




![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)
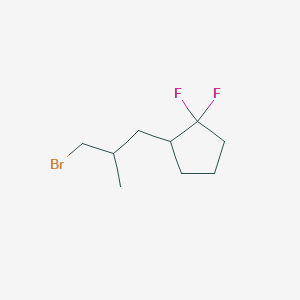

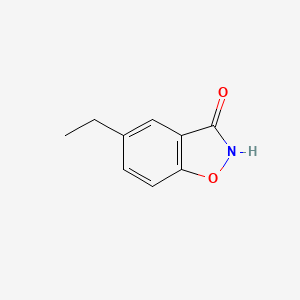
![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine](/img/structure/B13241751.png)

